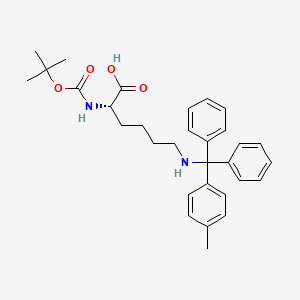

Boc-Lys(Mtt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H38N2O4 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

(2S)-6-[[(4-methylphenyl)-diphenylmethyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C31H38N2O4/c1-23-18-20-26(21-19-23)31(24-13-7-5-8-14-24,25-15-9-6-10-16-25)32-22-12-11-17-27(28(34)35)33-29(36)37-30(2,3)4/h5-10,13-16,18-21,27,32H,11-12,17,22H2,1-4H3,(H,33,36)(H,34,35)/t27-/m0/s1 |

InChI Key |

HLYJFAMQKRUTKL-MHZLTWQESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-Lys(Mtt)-OH: Properties, Applications, and Protocols

This guide provides a comprehensive overview of Nα-Boc-Nε-(4-methyltrityl)-L-lysine (this compound), a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme allows for the selective modification of lysine side chains, enabling the synthesis of complex peptides, including branched and cyclic structures, as well as peptide conjugates for various therapeutic and research applications.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group of the side chain is protected by a 4-methyltrityl (Mtt) group. This dual protection is central to its utility in complex peptide synthesis.

| Property | Value | Reference |

| CAS Number | 2227225-16-1 | [1] |

| Molecular Weight | 502.64 g/mol | [2] |

| Molecular Formula | C₃₁H₃₈N₂O₄ | [2] |

The Principle of Orthogonal Protection

In peptide synthesis, orthogonal protecting groups are essential for the selective deprotection of specific functional groups without affecting others on the peptide chain. This compound is a prime example of a reagent designed for such strategies.

-

Boc (tert-butyloxycarbonyl) Group: This protecting group on the α-amino terminus is stable under basic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), which is a standard step in Boc-based SPPS.

-

Mtt (4-methyltrityl) Group: The Mtt group protecting the ε-amino side chain is highly acid-labile. It can be selectively removed under very mild acidic conditions, typically with a low concentration of TFA in a solvent like dichloromethane (DCM).[1] This allows the ε-amino group to be exposed for further modification while the rest of the peptide, including other acid-sensitive protecting groups like Boc or tert-butyl (tBu), remains intact.[1]

This orthogonal characteristic is invaluable for:

-

Synthesis of Branched Peptides: The lysine side chain can be deprotected to serve as an anchor point for the synthesis of a second peptide chain.

-

Site-Specific Conjugation: Fluorescent dyes, biotin, polyethylene glycol (PEG), or therapeutic payloads can be specifically attached to the lysine side chain.[1]

-

Formation of Lactam Bridges: Creating cyclic peptides by forming a bridge between the lysine side chain and another amino acid residue.

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Researchers should optimize these conditions based on the specific peptide sequence and resin.

3.1. Incorporation of this compound into a Peptide Sequence

This protocol assumes a standard Boc-SPPS workflow.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield, Wang) pre-loaded with the C-terminal amino acid.

-

Deprotection: Remove the Boc group from the resin-bound amino acid using 25-50% TFA in DCM.

-

Neutralization: Neutralize the resin with a base, such as 10% diisopropylethylamine (DIPEA) in DCM.

-

Coupling:

-

Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Add an activator base (e.g., DIPEA) to the solution.

-

Add the activated amino acid solution to the resin and agitate for the required time (typically 1-2 hours).

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

-

Washing: Thoroughly wash the resin with the synthesis solvent (e.g., DMF, DCM) and a final wash with a less polar solvent like isopropanol before drying.

3.2. Selective Deprotection of the Mtt Group

This protocol outlines the selective removal of the Mtt group from the lysine side chain while the peptide remains on the solid support.

-

Resin Swelling: Swell the peptide-bound resin in DCM.

-

Deprotection Cocktail Preparation: Prepare a solution of 1-2% TFA in DCM. To prevent the re-attachment of the trityl cation, it is recommended to add a scavenger such as 1-5% triisopropylsilane (TIS) or methanol.

-

Mtt Cleavage:

-

Treat the resin with the deprotection cocktail.

-

Gently agitate the mixture. The reaction is typically fast and can be completed in repeated short treatments (e.g., 5 x 2 minutes).

-

Monitor the cleavage progress by collecting the flow-through and measuring the absorbance of the released trityl cation.

-

-

Washing: Wash the resin extensively with DCM to remove all traces of the acid and the cleaved Mtt group.

-

Neutralization: Neutralize the resin with 10% DIPEA in DCM.

-

Further Modification: The now-free ε-amino group of the lysine residue is available for subsequent coupling reactions.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound in peptide synthesis.

Caption: Workflow for site-specific modification using this compound.

Caption: Logic of selective deprotection for this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Lys(Mtt)-OH

Introduction

Nα-Boc-Nε-(4-methyltrityl)-L-lysine, commonly abbreviated as Boc-Lys(Mtt)-OH, is a crucial amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its utility lies in the orthogonal protection strategy it offers. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the lysine side chain is protected by the highly acid-sensitive 4-methyltrityl (Mtt) group. This differential acid lability allows for the selective deprotection of the Mtt group under very mild acidic conditions, leaving the Boc group and other acid-labile protecting groups (like tBu) intact. This enables the site-specific modification of the lysine side chain, which is essential for the synthesis of branched peptides, cyclic peptides, and peptide conjugates for drug delivery and other biomedical applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the selective protection of the lysine side-chain amino group, followed by the protection of the α-amino group. The overall yield for the analogous Fmoc-Lys(Mtt)-OH has been reported to be around 42%.[1]

Overall Synthesis Pathway

The synthesis can be conceptually broken down into two main stages:

-

Synthesis of the intermediate H-Lys(Mtt)-OH: This involves the selective protection of the ε-amino group of lysine with the 4-methyltrityl (Mtt) group.

-

Boc Protection: The α-amino group of the H-Lys(Mtt)-OH intermediate is then protected using Di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol: Synthesis

The following protocol is adapted from established methods for the synthesis of Nε-Mtt protected lysine.

Step 1: Preparation of H-Lys(Mtt)-OH

-

Silylation: Suspend L-lysine hydrochloride (1.0 eq) in dichloromethane (DCM). Add chlorotrimethylsilane (1.5 eq) and reflux the mixture for approximately 30 minutes.

-

Mtt Group Introduction: Cool the mixture to room temperature. Add triethylamine (4.5 eq) followed by 4-methyltrityl chloride (Mtt-Cl, 2.0 eq). Stir the reaction mixture for 15-20 hours at room temperature.

-

Work-up: Quench the reaction by adding water. Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain an oily residue.

-

Selective Deprotection: Dissolve the oily residue in ice-cold 1% trifluoroacetic acid (TFA) in DCM. Stir the mixture for 30 minutes at 0°C, then for 1 hour at room temperature. This step selectively removes the Mtt group from the α-amino position while leaving the more stable ε-Mtt group intact.

-

Isolation: After deprotection, the intermediate H-Lys(Mtt)-OH is typically purified before the next step.

Step 2: Nα-Boc Protection

-

Reaction Setup: Dissolve the purified H-Lys(Mtt)-OH (1.0 eq) in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (THF). Add a base, like sodium bicarbonate (NaHCO₃) or triethylamine (TEA), to adjust the pH to 8-10.

-

Boc₂O Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 eq) to the solution while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the mixture with a nonpolar solvent like diethyl ether to remove unreacted (Boc)₂O. Acidify the aqueous phase to a pH of 2-3 with a dilute acid (e.g., HCl or NaHSO₄).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude this compound.[2]

| Parameter | Step 1: H-Lys(Mtt)-OH Synthesis | Step 2: Nα-Boc Protection |

| Key Reagents | L-Lysine·HCl, TMSCl, TEA, Mtt-Cl, 1% TFA in DCM | H-Lys(Mtt)-OH, (Boc)₂O, NaHCO₃ |

| Solvent(s) | Dichloromethane (DCM) | Dioxane/Water, THF/Water |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 15-24 hours | 12-24 hours |

| Key Intermediate | H-Lys(Mtt)-OH | - |

| Final Product | - | This compound |

Purification of this compound

The crude product obtained after synthesis requires purification to remove byproducts and unreacted starting materials, ensuring high purity for subsequent use in peptide synthesis. The primary methods for purification are crystallization and column chromatography.

References

A Comprehensive Technical Guide to the Solubility of Boc-Lys(Mtt)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of Nα-Boc-Nε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring high coupling efficiencies, and preventing aggregation during peptide assembly. This document presents available solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates key concepts through visual diagrams.

Core Concepts in this compound Solubility

The solubility of this compound is governed by a combination of factors inherent to its molecular structure. The bulky and hydrophobic tert-butoxycarbonyl (Boc) and 4-methyltrityl (Mtt) protecting groups significantly influence its solubility profile, generally rendering it more soluble in organic solvents than in aqueous solutions. The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are all critical parameters that dictate the extent to which this compound will dissolve.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide spectrum of solvents is not extensively published, the following table summarizes available qualitative and quantitative information for this compound and its closely related analogs, Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Boc)-OH. This comparative data provides valuable insights for solvent selection in practical applications.

| Compound | Solvent | Solubility | Remarks |

| This compound DCHA Salt | Dimethylformamide (DMF) | Soluble | The dicyclohexylamine salt form enhances solubility in some organic solvents.[1] |

| Dichloromethane (DCM) | Soluble | [1] | |

| Water | Less Soluble | [1] | |

| Fmoc-Lys(Mtt)-OH | Dimethylformamide (DMF) | 150 mg/mL (0.3g in 2mL) | "Clearly soluble" as per supplier data. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [2] | |

| Fmoc-Lys(Boc)-OH | Water | ≥ 4.69 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ≥ 100.8 mg/mL | ||

| Ethanol (EtOH) | ≥ 51 mg/mL |

Experimental Protocol: Determination of this compound Solubility via the Isothermal Saturation Method

This protocol details a reliable method for determining the solubility of this compound in a specific solvent at a controlled temperature. The gravimetric determination of the dissolved solid in a saturated solution is a fundamental and accurate approach.[3][4]

Materials:

-

This compound

-

Selected solvent of interest (e.g., DMF, DCM, acetonitrile)

-

Analytical balance (readable to 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Vortex mixer

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be under constant agitation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a 0.2 µm syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any remaining microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature that will evaporate the solvent without degrading the this compound (e.g., 40-50 °C). Alternatively, a vacuum desiccator can be used.

-

Continue the drying process until a constant weight of the dried residue is achieved.

-

Accurately weigh the evaporation dish with the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Visualizing Key Concepts and Workflows

To further elucidate the factors influencing solubility and the experimental process, the following diagrams are provided.

Caption: Factors influencing this compound solubility.

Caption: Experimental workflow for solubility determination.

References

Orthogonal Protection Strategy Using Boc-Lys(Mtt)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex, modified, and branched peptides with high precision. Among the arsenal of available protecting groups, the 4-methyltrityl (Mtt) group, particularly when used to protect the side chain of lysine in the form of Boc-L-Lys(Mtt)-OH, offers a distinct advantage due to its acid lability under exceptionally mild conditions. This technical guide provides an in-depth exploration of the Boc-Lys(Mtt)-OH strategy, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in peptide and drug development.

Core Principles of the Mtt Orthogonal Strategy

The utility of the Mtt group lies in its "orthogonal" nature relative to the more robust acid-labile protecting groups commonly employed in Boc-based SPPS, such as the tert-butyloxycarbonyl (Boc) group for the Nα-amine and tert-butyl (tBu)-based groups for side-chain protection. The Mtt group can be selectively cleaved under very mild acidic conditions, leaving the Boc and other acid-sensitive groups intact.[1] This selective deprotection of the lysine side chain opens up a plethora of possibilities for on-resin modifications, including:

-

Synthesis of Branched Peptides: The deprotected lysine side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched peptides like multiple antigenic peptides (MAPs).[2]

-

Peptide Cyclization: The lysine side chain can be selectively deprotected to facilitate on-resin head-to-side-chain or side-chain-to-side-chain cyclization.

-

Site-Specific Conjugation: The exposed amine is available for the attachment of various moieties such as fluorescent labels, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of targeted therapeutics and diagnostic agents.[3]

The Mtt group is typically removed using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). The addition of a scavenger, such as triisopropylsilane (TIS), is often recommended to quench the reactive Mtt cations generated during cleavage, thereby preventing potential side reactions.[3]

Quantitative Data: Mtt Deprotection Conditions

The selection of the appropriate deprotection conditions for the Mtt group is critical to ensure complete removal without premature cleavage of other protecting groups or the peptide from the resin. The following table summarizes various reported conditions for on-resin Mtt deprotection.

| Reagent Cocktail | Treatment Time & Repetitions | Scavenger | Notes |

| 1% TFA in DCM | 3 x 5 min | 2% TIS | A commonly used and effective method. The repetition ensures complete removal. |

| 2% TFA in DCM | 20 x 2 min | 5% TIS | A slightly stronger acid concentration that may increase deprotection rates but also carries a higher risk of premature cleavage from acid-sensitive resins like Rink Amide. |

| 0.5% TFA in DCM | 60 min at 0°C | Not specified | Milder conditions that can be used for highly sensitive substrates.[4] |

| 30% Hexafluoroisopropanol (HFIP) in DCM | 3 x 5 min | None | An alternative, milder acidic condition that can be effective for Mtt removal.[5] |

| Acetic acid/trifluoroethanol/DCM (1:2:7 v/v/v) | 1 hour | Not specified | Another mild deprotection cocktail. |

| DCM/HFIP/TFE/TES (6.5:2:1:0.5 v/v/v) | 1 hour | Triethylsilane (TES) | A multi-component system for efficient Mtt removal.[1] |

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the Mtt protecting group from a resin-bound peptide containing a this compound residue.

Materials:

-

Peptide-resin with a Lys(Mtt) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dimethylformamide (DMF), peptide synthesis grade

-

10% (v/v) Diisopropylethylamine (DIPEA) in DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Deprotection Cocktail Preparation: Prepare the deprotection solution of 1% (v/v) TFA and 2% (v/v) TIS in DCM.

-

Mtt Cleavage: a. Drain the DCM from the swollen resin. b. Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin). c. Agitate the resin gently for 5 minutes at room temperature. A yellow-orange color in the solution indicates the release of the Mtt cation. d. Drain the deprotection solution. e. Repeat steps 3b-3d two more times.

-

Resin Washing: a. Wash the resin thoroughly with DCM (3 x 10 mL/g). b. Wash the resin with DMF (3 x 10 mL/g).

-

Neutralization: a. Wash the resin with 10% DIPEA in DMF (2 x 10 mL/g) for 2 minutes each to neutralize the protonated side-chain amine. b. Wash the resin with DMF (3 x 10 mL/g).

-

Confirmation of Deprotection (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.

The resin is now ready for the subsequent modification of the lysine side chain.

Protocol 2: Synthesis of a Branched Peptide via Mtt Deprotection

This protocol outlines the synthesis of a branched peptide on a solid support using this compound as the branching point.

Materials:

-

Solid-phase resin (e.g., Rink Amide resin)

-

Boc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Activating base (e.g., DIPEA)

-

Deprotection and washing solvents as described in Protocol 1

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

-

Main Chain Synthesis: a. Synthesize the main peptide chain on the solid support using standard Boc-SPPS protocols. b. At the desired branching point, couple this compound. c. Continue the synthesis of the main chain to the desired length. d. Remove the N-terminal Boc group of the final amino acid.

-

Selective Mtt Deprotection: a. Follow the steps outlined in Protocol 1 to selectively remove the Mtt group from the lysine side chain.

-

Branched Chain Synthesis: a. With the deprotected lysine side-chain amine, initiate the synthesis of the second peptide chain using standard Boc-SPPS coupling and deprotection cycles.

-

Final Deprotection and Cleavage: a. Once the synthesis of the branched peptide is complete, remove the final N-terminal Boc group. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to simultaneously cleave the peptide from the resin and remove all remaining side-chain protecting groups.

-

Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemical Strategy

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Workflow for side-chain modification using this compound.

Caption: Orthogonality of Mtt in Boc-SPPS.

Conclusion

The this compound orthogonal protection strategy is a powerful and versatile tool in the synthesis of complex peptides. Its ability to be selectively deprotected under mild acidic conditions allows for a wide range of on-resin modifications, from the creation of branched peptides to the site-specific attachment of various functional moieties. By carefully selecting the deprotection conditions and employing appropriate scavengers, researchers can achieve high yields and purity in their desired peptide products. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this strategy in both academic research and industrial drug development.

References

- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 2. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides [pubmed.ncbi.nlm.nih.gov]

- 3. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

Role of Mtt protecting group in peptide synthesis

An In-depth Technical Guide to the Role of the Mtt Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure of complex peptides. Among the arsenal of protective moieties available to chemists, the 4-Methyltrityl (Mtt) group stands out as a versatile and highly valuable tool, particularly within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Mtt group is an acid-labile protecting group used for the side chains of various amino acids, including lysine, ornithine, histidine, asparagine, glutamine, and cysteine.[1][2]

Its primary advantage lies in its "semi-permanent" nature; it is stable to the basic conditions required for Nα-Fmoc group removal (e.g., piperidine) but can be selectively cleaved under very mild acidic conditions that leave other, more robust acid-labile groups (like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc)) intact.[3][4] This orthogonality is the cornerstone of its utility, enabling chemists to perform selective on-resin modifications, such as side-chain cyclization, branching for the synthesis of multi-antigenic peptides (MAPs), or the attachment of reporter molecules like fluorescent dyes.[3]

This guide provides a comprehensive overview of the Mtt protecting group, detailing its chemical properties, applications, and the experimental protocols for its use, with a focus on providing actionable data and visual workflows for professionals in peptide research and drug development.

Chemical Properties and Mechanism of Cleavage

The Mtt group is a derivative of the trityl (Trt) group, featuring a methyl group at the 4-position of one of the phenyl rings. This electron-donating methyl group enhances the stability of the trityl cation that is formed upon acid-mediated cleavage, thereby making the Mtt group more susceptible to acidolysis than the parent Trt group.

The general order of acid lability for common trityl-based groups is: Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl).[5] The cleavage mechanism involves protonation of the ether or amine linkage to the amino acid side chain, followed by the departure of the highly stabilized Mtt carbocation. This cation is intensely yellow, a feature that allows for convenient visual monitoring of the deprotection progress during synthesis.[4] To prevent side reactions, this liberated carbocation must be trapped by a scavenger, typically triisopropylsilane (TIS) or triethylsilane (TES).[4]

Core Applications in Peptide Synthesis

The unique lability of the Mtt group makes it indispensable for the synthesis of complex and modified peptides.

-

Orthogonal Protection Schemes: The ability to deprotect the Mtt group with dilute trifluoroacetic acid (TFA) (e.g., 1-5% in dichloromethane (DCM)) without affecting tBu or Boc groups is the most significant feature of Mtt.[3] This allows for a modular approach to peptide modification while the peptide remains anchored to the solid support.

-

Synthesis of Branched and Cyclic Peptides: Mtt is extensively used to protect the side chain of lysine or ornithine.[4] Following selective deprotection of the Mtt group, the exposed amine can be used as an attachment point to grow a second peptide chain, creating a branched peptide. Alternatively, it can be reacted with an activated C-terminal carboxyl group or a side-chain carboxyl group of another amino acid (e.g., Asp or Glu protected with an orthogonal group like 2-phenylisopropyl (2-PhiPr)) to form a side-chain to side-chain lactam bridge.

-

Attachment of Payloads and Labels: The selective deprotection of an Mtt-protected residue provides a unique chemical handle for conjugating various molecules to the peptide on-resin. This is a common strategy for attaching fluorescent dyes, chelating agents for radiolabeling, or other reporter groups.[3][6]

-

Side Chain Protection of Asn, Gln, and His: The Mtt group was initially introduced for the side-chain protection of asparagine (Asn) and glutamine (Gln), offering more rapid cleavage compared to the standard Trt group.[1][2] It is also used for the imidazole side chain of histidine.[5]

Quantitative Data: Comparison of Protecting Groups

The choice of a protecting group is dictated by its relative stability and the specific conditions required for its removal. The following tables summarize the comparative lability of trityl-based groups and common cleavage conditions for Mtt.

Table 1: Comparative Lability of Trityl-Based Protecting Groups

| Protecting Group | Structure | Typical Cleavage Conditions | Stability Comparison |

| Trityl (Trt) | Triphenylmethyl | 90% TFA | Most Stable |

| 4-Methyltrityl (Mtt) | 4-Methyltriphenylmethyl | 1-2% TFA in DCM; HFIP in DCM | Intermediate Stability |

| 4-Methoxytrityl (Mmt) | 4-Methoxytriphenylmethyl | 1% TFA in DCM; Acetic Acid/TFE/DCM | Least Stable |

Data compiled from references[5][7].

Under mild acetic acid conditions (1:1:8 acetic acid:trifluoroethanol:DCM), only 3% to 8% of the Mtt group is removed after 30 minutes, whereas 75% to 80% of the Mmt group is cleaved under the same conditions.[5][7]

Table 2: Common Reagent Cocktails for Mtt Cleavage

| Reagent Cocktail | Concentration | Scavenger | Typical Reaction Time | Reference |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-5% (v/v) | 1-5% TIS or TES | 3 to 10 treatments of 2-10 min each | [4] |

| Hexafluoroisopropanol (HFIP) in Dichloromethane (DCM) | 30% (v/v) | Not always required | 3 treatments of 5-15 min each | [4] |

| Acetic Acid/Trifluoroethanol (TFE)/DCM | 1:2:7 (v/v/v) | None specified | ~1 hour | [4] |

TIS = Triisopropylsilane; TES = Triethylsilane

Experimental Protocols

Protocol 1: On-Resin Cleavage of Nε-Mtt from Lysine

This protocol describes a general procedure for the selective removal of the Mtt group from the side chain of a lysine residue on a resin-bound peptide.

Reagents and Materials:

-

Peptide-resin containing a Lys(Mtt) residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS)

-

Deprotection Solution: 1% TFA, 5% TIS in DCM (v/v/v). Prepare fresh.

-

Washing Solvents: DCM, Dimethylformamide (DMF)

-

Solid Phase Synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Solvent Exchange: Drain the DCM.

-

Mtt Deprotection:

-

Add the freshly prepared deprotection solution to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture on a shaker. An intense yellow color should develop in the solution, indicating the release of the Mtt cation.

-

After 2 minutes, drain the solution.

-

Repeat this treatment multiple times (typically 5-10 times) until the drained solution is colorless. The lack of color indicates the completion of the deprotection reaction.[4]

-

-

Washing:

-

Wash the resin thoroughly with DCM (3 times) to remove residual acid and scavengers.

-

Wash the resin with DMF (3 times) to prepare for the subsequent coupling step.

-

-

Confirmation (Optional): A small sample of resin can be cleaved, and the peptide analyzed by HPLC and Mass Spectrometry to confirm the successful removal of the Mtt group.

Mandatory Visualizations

Diagram 1: Mtt Protection and On-Resin Modification Workflow

References

- 1. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 2. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

A Technical Deep Dive: Boc-Lys(Mtt)-OH vs. Fmoc-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving the desired peptide sequence and complexity. Among the arsenal of available protected amino acids, lysine derivatives with orthogonal side-chain protection are indispensable for the synthesis of branched, cyclic, and otherwise modified peptides. This technical guide provides an in-depth comparison of two such critical reagents: Boc-L-Lys(Mtt)-OH and Fmoc-L-Lys(Mtt)-OH, focusing on their core applications, chemical properties, and experimental considerations in SPPS.

Introduction to Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected, while reactive side chains are shielded by more permanent protecting groups. The concept of "orthogonality" is crucial: a protecting group is considered orthogonal if it can be selectively removed under conditions that do not affect other protecting groups or the linkage of the peptide to the resin.

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group for the ε-amino function of lysine. Its extreme sensitivity to dilute acid allows for its removal under conditions that leave other, more robust acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, intact. This orthogonality is the cornerstone of the utility of Lys(Mtt) derivatives.

This guide will compare the use of Lys(Mtt) in the two major SPPS strategies: Boc chemistry, which utilizes an acid-labile Boc group for Nα-protection, and Fmoc chemistry, which employs a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection.

Physicochemical Properties and Stability

A clear understanding of the physical and chemical properties of Boc-Lys(Mtt)-OH and Fmoc-Lys(Mtt)-OH is essential for their effective use in SPPS. The table below summarizes key properties.

| Property | This compound | Fmoc-Lys(Mtt)-OH |

| Molecular Formula | C₃₁H₃₈N₂O₄ | C₄₁H₄₀N₂O₄ |

| Molecular Weight | 502.65 g/mol | 624.77 g/mol [1] |

| Appearance | White to off-white solid | White to off-white powder |

| Solubility | Soluble in DMF, DCM | Soluble in DMF, DMSO[1] |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Nε-Protecting Group | 4-Methyltrityl (Mtt) | 4-Methyltrityl (Mtt) |

| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |

| Nε-(Mtt) Deprotection | Very mild acid (e.g., 1-2% TFA in DCM) | Very mild acid (e.g., 1-2% TFA in DCM) |

Deprotection Kinetics and Selectivity: A Comparative Overview

The key to the utility of the Mtt group lies in the significant difference in its lability compared to other acid-labile protecting groups. While precise kinetic data for the deprotection of Lys(Mtt) versus Lys(Boc) under identical conditions is not extensively published, the vast difference in the required acid concentrations for their removal provides a clear qualitative and semi-quantitative picture of their selectivity.

| Protecting Group | Deprotection Conditions | Deprotection Time | Selectivity Considerations |

| ε-Mtt | 1-2% TFA in DCM[2] | 30-60 minutes (may require multiple treatments)[2] | Highly selective removal in the presence of Boc, tBu, and other moderately acid-labile groups.[2] Premature cleavage of other sensitive groups can occur with prolonged exposure.[3] |

| ε-Boc | 50-100% TFA in DCM | 30-60 minutes | Stable to the mild acidic conditions used for Mtt removal. Cleaved during the final peptide cleavage from most resins. |

| α-Boc | 50% TFA in DCM | 15-30 minutes | Not orthogonal to Mtt; conditions for α-Boc removal will also cleave the Mtt group. |

| α-Fmoc | 20% Piperidine in DMF | 5-20 minutes | Fully orthogonal to both Mtt and Boc groups. |

Key Takeaway: The significant difference in acid lability between the Mtt and Boc groups allows for the selective deprotection of the lysine side chain when Fmoc is used for Nα-protection. In Boc-SPPS, the lack of orthogonality between the Nα-Boc and Nε-Mtt groups presents a significant challenge, making its application in this context less common and more complex.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the incorporation and selective deprotection of Lys(Mtt) in both Fmoc and Boc-SPPS.

Fmoc-SPPS Protocol for On-Resin Lysine Side-Chain Modification using Fmoc-Lys(Mtt)-OH

This protocol outlines the synthesis of a peptide with a side-chain modification on a lysine residue.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

2. Standard Fmoc-SPPS Cycles:

-

Perform standard Fmoc-SPPS cycles for the amino acids preceding the Lys(Mtt) residue. Each cycle consists of:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

3. Incorporation of Fmoc-Lys(Mtt)-OH:

-

Following Fmoc deprotection of the preceding residue, couple Fmoc-Lys(Mtt)-OH using the standard coupling protocol.

4. Elongation of the Peptide Chain (Optional):

-

Continue with standard Fmoc-SPPS cycles to add more amino acids to the N-terminus of the peptide chain.

5. Selective Deprotection of the Mtt Group:

-

Wash the resin with dichloromethane (DCM).

-

Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) in DCM. Perform multiple short treatments (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate.

-

Wash the resin thoroughly with DCM.

-

Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF.

-

Wash the resin with DMF.

6. On-Resin Side-Chain Modification:

-

Couple the desired molecule (e.g., a fatty acid, a fluorescent label, or another peptide) to the now-free ε-amino group of the lysine residue using an appropriate coupling chemistry.

7. Final Cleavage and Deprotection:

-

After completion of the synthesis and side-chain modification, wash the resin with DCM and dry.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups (including Boc).

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Boc-SPPS Protocol for Synthesis of a Branched Peptide using this compound (Adapted)

Note: This is an adapted protocol, as the use of this compound in standard Boc-SPPS is challenging due to the non-orthogonality of the Nα-Boc and Nε-Mtt groups. This approach requires careful control of deprotection conditions and is best suited for experienced peptide chemists.

1. Resin Preparation:

-

Swell a suitable Boc-compatible resin (e.g., Merrifield resin) in DCM.

2. Attachment of the First Amino Acid:

-

Couple the first Boc-amino acid to the resin according to standard procedures for the chosen resin type.

3. Boc-SPPS Cycles for the Main Chain:

-

Perform Boc-SPPS cycles for the amino acids of the main peptide chain. Each cycle consists of:

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.

-

Washing: Wash the resin with DCM.

-

Neutralization: Neutralize the resin with 10% DIPEA in DMF.

-

Washing: Wash the resin with DMF and DCM.

-

Coupling: Couple the next Boc-amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA) in DMF for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

4. Incorporation of this compound:

-

Couple this compound using the standard coupling protocol.

5. Selective Deprotection of the Mtt Group:

-

This step is critical and challenging. The goal is to remove the Mtt group without significant cleavage of the Nα-Boc group of the lysine itself.

-

Wash the resin with DCM.

-

Treat the resin with a very dilute solution of TFA in DCM (e.g., 0.5-1% TFA) with a scavenger such as TIS (1-5%). Use multiple, very short treatments (e.g., 10-15 treatments of 1 minute each). Monitor the deprotection carefully.

-

Immediately after Mtt removal, wash the resin thoroughly with DCM and neutralize with 10% DIPEA in DMF to prevent further acid-catalyzed deprotection of the Nα-Boc group.

6. Synthesis of the Peptide Branch:

-

Perform Boc-SPPS cycles starting from the newly deprotected ε-amino group of the lysine to build the peptide branch.

7. Final Cleavage:

-

After completion of the synthesis, treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove all remaining protecting groups.

Logical and Experimental Workflows (Graphviz)

The following diagrams illustrate the strategic use of Lys(Mtt) in peptide synthesis.

Caption: Workflow for branched peptide synthesis using Fmoc-Lys(Mtt)-OH.

Caption: Orthogonal deprotection strategies for Lys(Mtt), Lys(Boc), and Nα-Fmoc.

Conclusion and Recommendations

The choice between this compound and Fmoc-Lys(Mtt)-OH is fundamentally dictated by the overall SPPS strategy employed.

-

Fmoc-Lys(Mtt)-OH is the superior and more commonly used reagent for the synthesis of peptides requiring selective lysine side-chain modification. The complete orthogonality between the base-labile Fmoc group and the highly acid-labile Mtt group allows for a clean and efficient workflow.

-

This compound presents significant challenges due to the similar, albeit quantitatively different, acid-labile nature of the Nα-Boc and Nε-Mtt protecting groups. Its use is not recommended for routine synthesis and should only be considered by experienced chemists for specific applications where the Fmoc strategy is not feasible. The risk of premature Nα-deprotection during Mtt removal can lead to undesired side products and lower yields.

For researchers and drug development professionals aiming to synthesize complex, modified peptides, a thorough understanding of these protecting group strategies is essential. The use of Fmoc-Lys(Mtt)-OH, in conjunction with a well-planned orthogonal protection scheme, provides a robust and versatile platform for achieving a wide range of peptide architectures.

References

- 1. kohan.com.tw [kohan.com.tw]

- 2. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

The Monomethoxytrityl (Mtt) Group: A Technical Guide to its Application in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The monomethoxytrityl (Mtt) group is a valuable acid-labile protecting group predominantly employed in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. Its fine-tuned acid sensitivity allows for selective removal under mild conditions, making it a cornerstone of orthogonal protection strategies, particularly in the synthesis of complex peptides and other modified biomolecules. This technical guide provides an in-depth overview of the key features of the Mtt group, including its chemical properties, detailed experimental protocols for its introduction and removal, and quantitative data to inform its effective application.

Core Features of the Mtt Group

The Mtt group is a derivative of the trityl (triphenylmethyl) group, featuring a methoxy substituent on one of the phenyl rings. This electron-donating group increases the stability of the corresponding trityl cation formed upon cleavage, thereby rendering the Mtt group more labile to acidic conditions than the parent trityl group. This property is central to its utility in orthogonal protection schemes.

Chemical Structure:

-

Systematic Name: (4-Methoxyphenyl)diphenylmethyl

-

Molecular Formula of MttCl: C20H17ClO

-

Molecular Weight of MttCl: 308.80 g/mol

The Mtt group is typically introduced to a primary amine, such as the ε-amino group of lysine, using 4-monomethoxytrityl chloride (Mtt-Cl) in the presence of a base.

Orthogonal Protection in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

One of the most significant applications of the Mtt group is in Fmoc-based SPPS. In this strategy, the temporary Nα-amino group of the growing peptide chain is protected by the base-labile Fmoc group, while the side chains of certain amino acids are protected by acid-labile groups. The Mtt group's unique sensitivity allows for its selective removal without affecting other more robust acid-labile protecting groups (e.g., tert-butyl, Boc) or the peptide's linkage to the resin. This orthogonality is crucial for on-resin modifications of the peptide, such as cyclization, branching, or the attachment of labels and cargo molecules.

Below is a diagram illustrating the workflow of an orthogonal protection strategy utilizing the Mtt group in Fmoc-SPPS for the site-specific modification of a lysine side chain.

Caption: Orthogonal protection workflow in Fmoc-SPPS using the Mtt group.

Quantitative Data for Mtt Group Application

The following tables summarize quantitative data for the introduction and removal of the Mtt group under various conditions.

Table 1: Conditions for the Introduction of the Mtt Group

| Amine Substrate | Reagent | Base | Solvent | Reaction Time | Temperature | Yield | Reference |

| Lysine ε-amine | Mtt-Cl | DIPEA | DMF | 2 hours | Room Temp. | >95% (on resin) | [1] |

| Lysine | Mtt-Cl | N/A | Dichloromethane | N/A | N/A | 42% (overall, 2 steps) | [2] |

Table 2: Conditions for the Selective Removal of the Mtt Group

| Reagent Cocktail | Solvent | Treatment Time | Temperature | Scavenger | Yield/Efficiency | Reference |

| 1% TFA | DCM | 30 min | Room Temp. | - | Quantitative | [2] |

| 1% TFA | DCM | 2 x 2 min | Room Temp. | 5% TIS | High | [1] |

| 2% TFA, 2% TIS | EtOAc:MeCN (1:1) | N/A | Room Temp. | TIS | Efficient | [3] |

| 30% HFIP | DCM | 3 x 5 min | Room Temp. | - | Mildest effective | [3] |

| 30% (CF3)3COH | DCM | 3 x 15 min | Room Temp. | - | Mild | [3] |

| Acetic acid/TFE/DCM (1:2:7) | - | 1 hour | Room Temp. | - | Quantitative | [2][4] |

| DCM/HFIP/TFE/TES (6.5:2:1:0.5) | - | 1 hour | Room Temp. | TES | Effective | [5][6] |

Experimental Protocols

Protocol 1: Introduction of the Mtt Group on Lysine Side Chain (On-Resin)

This protocol describes the coupling of Fmoc-Lys(Mtt)-OH to a resin-bound peptide.

Materials:

-

Fmoc-Lys(Mtt)-OH

-

Resin-bound peptide with a free N-terminal amine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel for solid-phase synthesis

-

Shaker

Procedure:

-

Swell the resin-bound peptide in DMF.

-

In a separate vial, dissolve Fmoc-Lys(Mtt)-OH (4 molar equivalents relative to resin loading), HBTU (3.95 molar equivalents), and DIPEA (6 molar equivalents) in DMF.[1]

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel at room temperature for 2 hours.[1]

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[1]

Protocol 2: Selective Removal of the Mtt Group (On-Resin)

This protocol details the deprotection of the Mtt group from a lysine side chain on the solid support.

Materials:

-

Mtt-protected peptide on resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel for solid-phase synthesis

-

Shaker

Procedure:

-

Swell the Mtt-protected peptide on resin in DCM.

-

Prepare the deprotection solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM.[1]

-

Add the deprotection solution to the resin and shake for 2 minutes. A bright yellow color in the solution indicates the release of the Mtt cation.[1]

-

Drain the solution.

-

Repeat the treatment with the deprotection solution until the solution remains colorless upon addition, indicating complete removal of the Mtt group.[1]

-

Wash the resin thoroughly with DCM (3 times).

-

Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 times).

-

Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the subsequent on-resin modification.

Spectroscopic Data

The successful protection of an amino acid with the Mtt group can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. For Fmoc-Lys(Mtt)-OH, the 1H NMR spectrum will show characteristic signals for the protons of the Fmoc group, the lysine backbone and side chain, and the Mtt group. The aromatic protons of the Mtt group typically appear in the range of 7.1-7.5 ppm, while the methyl protons of the Mtt group will appear as a singlet around 2.3 ppm.

Conclusion

The monomethoxytrityl group is a versatile and highly useful protecting group in modern chemical synthesis. Its well-defined acid lability allows for its selective removal in the presence of other protecting groups, enabling complex synthetic strategies such as the on-resin modification of peptides. The protocols and data presented in this guide provide a solid foundation for the successful application of the Mtt group in research and development, particularly in the fields of peptide chemistry and drug discovery. The ability to perform site-specific modifications on complex molecules opens up a vast landscape for the design and synthesis of novel therapeutics and research tools.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

The Strategic Application of Boc-Lys(Mtt)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide science, the synthesis of complex, non-linear peptide architectures is paramount for advancing therapeutic and research frontiers. The strategic selection of protected amino acids is a critical determinant of success in achieving desired molecular complexity and purity. Among the diverse repertoire of available building blocks, Nα-Boc-Nε-(4-methyltrityl)-L-lysine (Boc-Lys(Mtt)-OH) emerges as a valuable tool for the synthesis of branched peptides, peptide dendrimers, and for site-specific conjugation, particularly within the framework of Boc-chemistry solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth review of the applications of this compound, detailing its chemical properties, experimental considerations, and its role in the development of novel peptide-based entities.

Core Principles of this compound in Peptide Synthesis

This compound is a derivative of the amino acid lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the side chain is protected by a 4-methyltrityl (Mtt) group. The utility of this compound lies in the orthogonal nature of these two protecting groups. The Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA), and is typically removed at each step of peptide chain elongation in Boc-SPPS. In contrast, the Mtt group is highly sensitive to very mild acidic conditions and can be selectively removed while the peptide remains anchored to the resin and other protecting groups, including the Boc group on the N-terminus of the growing peptide chain, remain intact.[1] This orthogonal deprotection strategy is the cornerstone of its application in creating branched structures.

Key Applications of this compound

The primary applications of this compound revolve around the selective deprotection of the Mtt group on the lysine side chain to expose a free amine. This amine can then serve as an attachment point for:

-

Branched Peptides and Peptide Dendrimers: A second peptide chain can be synthesized on the lysine side chain, leading to the formation of branched peptides. This process can be repeated to create dendritic structures, also known as multiple antigen peptides (MAPs), which are valuable in immunology research and vaccine development.

-

Site-Specific Conjugation: The exposed ε-amino group provides a specific site for the attachment of various molecules, including small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains for improving pharmacokinetic profiles. This is of particular interest in the development of targeted drug delivery systems.

Quantitative Data on the Synthesis and Deprotection of Lys(Mtt) Derivatives

While detailed quantitative data for the application of this compound is sparse in recent literature due to the prevalence of the Fmoc-SPPS strategy, the following table summarizes available data for related Lys(Mtt) derivatives, providing a useful reference point.

| Parameter | Value | Compound/Process | Source |

| Overall Yield | 42% | Two-step synthesis of Fmoc-Lys(Mtt)-OH from lysine. | [1] |

| Mtt Deprotection | Quantitative | 1% TFA in dichloromethane for 30 minutes at room temperature. | [1] |

| Mtt Deprotection | Quantitative | Acetic acid/trifluoroethanol/dichloromethane (1:2:7) for 1 hour at room temperature. | [1] |

Note: The majority of contemporary research utilizes the Fmoc-protected analogue, Fmoc-Lys(Mtt)-OH. The principles of Mtt group deprotection remain the same; however, overall process yields may vary depending on the specific SPPS strategy employed.

Experimental Protocols

General Workflow for the Synthesis of a Branched Peptide using this compound

-

Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., Merrifield or PAM resin).

-

First Peptide Chain Synthesis: Synthesize the first linear peptide chain using standard Boc-SPPS cycles. This involves the sequential coupling of Boc-protected amino acids, followed by Nα-Boc deprotection with TFA.

-

Incorporation of this compound: At the desired branching point, couple this compound to the growing peptide chain.

-

Continuation of the Main Chain (Optional): If further amino acids are required on the main chain, continue the Boc-SPPS cycles.

-

Selective Mtt Group Deprotection: Once the main peptide chain is complete, wash the resin thoroughly and treat it with a mild acidic solution to remove the Mtt group from the lysine side chain.

-

Reagent: 1% TFA in dichloromethane (DCM).

-

Procedure: Treat the resin with the deprotection solution for 30 minutes at room temperature, followed by thorough washing with DCM and a neutralization step with a solution of diisopropylethylamine (DIEA) in DCM.

-

-

Synthesis of the Second Peptide Chain (Branch): With the ε-amino group of the lysine now free, synthesize the second peptide chain (the branch) using standard Boc-SPPS cycles.

-

Final Cleavage and Deprotection: Once the entire branched peptide is assembled, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification and Analysis: Purify the crude branched peptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Visualizing Workflows and Structures

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the chemical structure of this compound, a typical experimental workflow for its use in creating branched peptides, and the signaling pathway of Mtt group deprotection.

Figure 1: Chemical structure of this compound.

Figure 2: Workflow for branched peptide synthesis.

Figure 3: Mtt group deprotection mechanism.

Conclusion and Future Perspectives

This compound remains a relevant and powerful tool for the synthesis of complex peptide structures within the Boc-SPPS framework. Its key advantage lies in the mild conditions required for the selective deprotection of the Mtt group, enabling the creation of branched peptides and site-specific conjugates with high precision. While the prevalence of the Fmoc-SPPS strategy has led to a decrease in the reporting of detailed protocols for Boc-protected amino acids, the fundamental principles of its application are well-established. For researchers and drug development professionals working with acid-sensitive resins or who have established Boc-SPPS workflows, this compound offers a reliable method for introducing molecular diversity and functionality into peptide-based molecules. Future work in this area may involve the development of novel, even milder deprotection methods for the Mtt group and the exploration of its use in combination with other orthogonal protecting groups for the synthesis of highly complex, multi-functionalized peptide constructs.

References

Methodological & Application

Application Notes and Protocols for Boc-Lys(Mtt)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lys(Mtt)-OH is a pivotal amino acid derivative for advanced solid-phase peptide synthesis (SPPS). Its unique protecting group strategy, featuring the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the exceptionally acid-sensitive 4-methyltrityl (Mtt) group on the ε-amine, allows for orthogonal deprotection. This enables the selective modification of the lysine side chain, a critical capability for the synthesis of complex peptides such as branched peptides, cyclic peptides, and peptides conjugated with various labels. This document provides detailed application notes and protocols for the effective use of this compound in SPPS.

Properties of this compound

| Property | Description |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-(4-methyltrityl)-L-lysine |

| Molecular Formula | C31H38N2O4[1] |

| Molecular Weight | 502.64 g/mol [1] |

| Appearance | White to off-white powder. |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). |

| Key Feature | The Mtt group on the ε-amine can be selectively removed under very mild acidic conditions that do not affect the Boc group or other acid-labile side-chain protecting groups like tert-butyl (tBu).[2] |

Core Applications

The primary utility of this compound lies in its capacity to introduce a selectively addressable functional group on the lysine side chain. This is instrumental in:

-

Synthesis of Branched Peptides: The ε-amino group of lysine can be deprotected on-resin to serve as an anchor point for the synthesis of a second peptide chain.[3]

-

Synthesis of Cyclic Peptides: The lysine side chain can be used for on-resin cyclization with the N-terminus or another amino acid side chain to form lactam bridges.[4]

-

Site-Specific Labeling: Following selective deprotection of the Mtt group, the ε-amino group can be conjugated with fluorophores, biotin, or other reporter molecules.[4]

Experimental Protocols

Selective Deprotection of the Mtt Group

The selective cleavage of the Mtt group is the cornerstone of its application. Below are protocols for its removal, with varying conditions to suit different synthetic strategies.

Table of Mtt Deprotection Conditions

| Reagent Composition | Time | Remarks |

| 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 30 minutes | Quantitative removal.[5] |

| 1:2:7 (v/v/v) Acetic acid/Trifluoroethanol (TFE)/DCM | 1 hour | Quantitative removal.[5] |

| 1:2:97 (v/v/v) TFA/Triisopropylsilane (TIS)/DCM | 30 minutes | TIS acts as a scavenger for the released trityl cation. |

| 2:1:0.5:6.5 (v/v/v/v) Triethylsilane (TES)/Hexafluoroisopropanol (HFIP)/TFE/DCM | 1 hour | An alternative mild deprotection cocktail. |

Protocol 1: Mtt Deprotection using TFA/TIS/DCM

-

Swell the peptidyl-resin in DCM.

-

Prepare a solution of 1% TFA and 2% TIS in DCM (v/v).

-

Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 30 minutes.

-

To monitor the reaction, remove a few resin beads, wash them with DCM, and add a drop of TFA. An immediate orange color indicates the presence of the Mtt cation, suggesting the reaction is ongoing. If the test is positive, continue the reaction for another 30 minutes and retest.

-

Once the deprotection is complete (no orange color), filter the resin.

-

Wash the resin sequentially with DCM (2x), methanol (2x), and DCM (2x).

-

Neutralize the resin by washing with 1% Diisopropylethylamine (DIEA) in DMF (2x).

-

Wash the resin with DMF (2x). The resin is now ready for the subsequent coupling step.

Protocol 2: Mtt Deprotection using TES/HFIP/TFE/DCM

-

Swell the peptidyl-resin in DCM.

-

Prepare a solution of 2% TES, 10% HFIP, and 5% TFE in DCM (v/v/v).

-

Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 1 hour.

-

Monitor the reaction as described in Protocol 1.

-

Once the deprotection is complete, filter the resin.

-

Wash the resin with DCM (2x) and DMF (2x).

-

Neutralize the resin by washing with 10% DIEA in DMF (2x).

-

Wash the resin with DMF (2x).

Application in Branched Peptide Synthesis

This protocol outlines the synthesis of a branched peptide where a second peptide chain is grown from the ε-amino group of a lysine residue.

Workflow for Branched Peptide Synthesis

Caption: Workflow for the synthesis of a branched peptide.

Experimental Protocol:

-

Main Chain Synthesis: Assemble the main peptide chain on a suitable solid support using standard Boc-SPPS chemistry, incorporating this compound at the desired branching point.

-

Selective Mtt Deprotection: Once the main chain is synthesized, selectively remove the Mtt group from the lysine side chain using one of the protocols described above.

-

Branch Point Neutralization: After Mtt removal, thoroughly wash the resin and neutralize the newly exposed ε-amino group with a non-nucleophilic base such as 10% DIEA in DMF.

-

Branch Chain Synthesis: Couple the first Boc-protected amino acid of the branch chain to the lysine ε-amino group using standard coupling reagents (e.g., HBTU/DIEA or DIC/HOBt).

-

Elongation of the Branch: Continue the cycles of Boc deprotection, neutralization, and coupling to elongate the branch peptide chain to the desired length.

-

Final Cleavage and Deprotection: After the synthesis of both the main and branch chains is complete, cleave the peptide from the resin and remove all remaining protecting groups using a strong acid cocktail (e.g., HF or TFMSA in TFA with appropriate scavengers).

-

Purification: Purify the resulting branched peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Cyclic Peptide Synthesis (Side-Chain to N-Terminus)

This protocol describes the on-resin cyclization of a peptide from the lysine side chain to the N-terminus.

Workflow for On-Resin Cyclization

References

Protocol for Selective Deprotection of the Mtt Group

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-methyltrityl (Mtt) group is a valuable amine-protecting group in solid-phase peptide synthesis (SPPS), particularly for the side chains of amino acids like lysine and ornithine. Its key advantage lies in its selective removal under mildly acidic conditions, which leaves other acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and the peptide-resin linkage intact. This orthogonality allows for the specific modification of side chains, such as branching, cyclization, or the attachment of labels, while the peptide remains on the solid support. This document provides detailed protocols for the selective deprotection of the Mtt group.

Mechanism of Deprotection

The deprotection of the Mtt group proceeds via an acid-catalyzed cleavage mechanism. A strong acid protonates the protected amine, leading to the elimination of the stable triphenylcarbenium ion. This carbocation is then quenched by a scavenger present in the reaction mixture to prevent side reactions.

Experimental Protocols

Several reagent cocktails can be employed for the selective removal of the Mtt group. The choice of method may depend on the specific peptide sequence and the nature of the solid support.

Method 1: Trifluoroacetic Acid (TFA) Based Deprotection

This is a commonly used and effective method for Mtt deprotection.

Reagents:

-

Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[1][2]

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

-

Suspend the Mtt-protected peptide-resin in the TFA/TIS/DCM deprotection solution (approximately 10 mL per gram of resin).

-

Gently shake the suspension at room temperature for 30 minutes.

-

To monitor the reaction, remove a few beads of resin and add 1-2 drops of TFA. An immediate orange coloration of the beads indicates the presence of the Mtt group. If the test is positive, continue shaking for another 30 minutes and re-test. The deprotection is complete when no orange color is observed.[1][3]

-

Once the deprotection is complete, filter the resin.

-

Wash the resin sequentially with:

-

DCM (2 times)

-

Methanol (MeOH) (2 times)

-

DCM (2 times)

-

1% DIEA in DMF (2 times)

-

DMF (2 times)

-

-

The resin is now ready for the subsequent coupling or modification step.

Method 2: Hexafluoroisopropanol (HFIP) Based Deprotection

This method offers an alternative, milder condition for Mtt removal.

Reagents:

-

Deprotection Solution: 6.5:2:1:0.5 (v/v/v/v) mixture of Dichloromethane (DCM), Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE), and Triethylsilane (TES).[1]

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

10% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

Procedure: [1]

-

Suspend the Mtt-protected peptide-resin in the DCM/HFIP/TFE/TES deprotection solution (approximately 10 mL per gram of resin).

-

Gently shake the suspension at room temperature for 1 hour.

-

Monitor the reaction by taking a small sample of resin, washing it with DCM, and then adding 1% TFA in DCM. If an orange color forms instantly, continue the reaction for another hour.

-

Once the trityl test is negative, filter the resin.

-

Wash the resin sequentially with:

-

DMF

-

10% DIEA in DMF

-

DMF

-

-

The resin is now ready for the next step in the synthesis.

Data Presentation

Table 1: Comparison of Mtt Deprotection Protocols

| Parameter | Method 1: TFA/TIS/DCM | Method 2: DCM/HFIP/TFE/TES |

| Reagents | 1-2% TFA, 2% TIS in DCM | DCM/HFIP/TFE/TES (6.5:2:1:0.5) |

| Reaction Time | 30-60 minutes | 1-2 hours |

| Monitoring | Colorimetric test with TFA | Colorimetric test with 1% TFA in DCM |

| Selectivity | High selectivity over Boc and Trt groups | High selectivity |

| Notes | A widely used and robust method. | A milder alternative, suitable for sensitive sequences. |

Mandatory Visualizations

Diagram 1: Experimental Workflow for Mtt Deprotection

References

Application Notes and Protocols: Selective Removal of the Mtt Group in the Presence of a Boc Group

Audience: Researchers, scientists, and drug development professionals.

Introduction

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the synthesis of complex peptides, such as branched or cyclic peptides. The 4-methyltrityl (Mtt) group is a valuable acid-labile protecting group for the side chains of amino acids like lysine and ornithine. Its selective removal in the presence of the tert-butyloxycarbonyl (Boc) protecting group, which is also acid-labile, requires carefully controlled conditions to achieve orthogonality. This document provides detailed application notes and protocols for the selective deprotection of the Mtt group while preserving the integrity of the Boc group.

Key Considerations for Selectivity

The selective removal of Mtt over Boc relies on the significant difference in their acid lability. The Mtt group is considerably more sensitive to acid than the Boc group. Therefore, dilute solutions of strong acids, such as trifluoroacetic acid (TFA), are typically employed. The choice of solvent and the addition of scavengers are critical to prevent side reactions and minimize the premature cleavage of the Boc group.

Scavengers: The cleavage of the Mtt group generates a stable Mtt cation, which can reattach to the peptide or react with sensitive residues. Scavengers such as triisopropylsilane (TIS) or methanol (MeOH) are added to the deprotection cocktail to trap these cations.[1] It has been observed that methanol can also help prevent the loss of t-butyl groups.[1][2]

Reagents and Deprotection Cocktails

Several reagent cocktails have been successfully used for the selective removal of the Mtt group. The optimal choice depends on the specific peptide sequence and the solid support used.

Data Presentation: Comparison of Mtt Deprotection Reagents

| Reagent Cocktail | Composition (v/v/v) | Typical Reaction Time | Key Features & Considerations |

| TFA/TIS/DCM | 1:2:97[3][4] or 2:5:93[5] | 30 minutes to 1 hour (repeated treatments may be necessary) | Commonly used and effective. The concentration of TFA can be adjusted (1-3%) based on the stability of the Boc group in the specific context.[6] |

| TFA/MeOH/DCM | 1:1:98[2] or 1:5:94[1] | 30 minutes to several hours | Methanol acts as an effective scavenger and can suppress premature Boc deprotection.[2] |

| DCM/HFIP/TFE/TES | 6.5:2:1:0.5[1] or 6.5:1:0.5:2 (TES/HFIP/TFE/DCM)[3][4] | 1-2 hours | A milder, non-TFA based method. Hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are highly polar, non-acidic solvents that facilitate Mtt removal. |

| AcOH/TFE/DCM | 1:2:7[1] | Variable | A very mild condition suitable for highly acid-sensitive substrates. May not be effective for all sequences. |

Experimental Protocols

Protocol 1: Mtt Deprotection using TFA/TIS/DCM

This protocol is a widely used method for the selective removal of the Mtt group.

Materials:

-

Peptide-resin with Mtt and Boc protecting groups

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the solvent.

-

Prepare the deprotection cocktail: 1% TFA and 2% TIS in DCM (v/v/v). For example, for 10 mL of solution, use 100 µL of TFA, 200 µL of TIS, and 9.7 mL of DCM.[3][4]

-

Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).[3][4]

-

Gently agitate the resin at room temperature for 30 minutes.[3][4]

-

To monitor the reaction, take a small sample of resin beads, wash them with DCM, and add a drop of neat TFA. An orange or yellow color indicates the presence of the Mtt cation, signifying incomplete deprotection. If the test is positive, continue the deprotection for another 30 minutes and re-test.[3][4]

-

Once the deprotection is complete (negative color test), drain the deprotection cocktail.

-

Wash the resin thoroughly with DCM (3 x 10 mL).

-

Wash the resin with Methanol (2 x 10 mL).[3]

-

Wash the resin with DCM (2 x 10 mL).[3]

-

Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 10 mL).

-

Wash the resin with DMF (3 x 10 mL).

-

The resin is now ready for the next coupling step.

Protocol 2: Mtt Deprotection using DCM/HFIP/TFE/TES

This protocol offers a milder, TFA-free alternative for Mtt removal.

Materials:

-

Peptide-resin with Mtt and Boc protecting groups

-

Dichloromethane (DCM)

-

Hexafluoroisopropanol (HFIP)

-

Trifluoroethanol (TFE)

-

Triethylsilane (TES)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the solvent.

-

Prepare the deprotection cocktail: DCM/HFIP/TFE/TES (6.5:2:1:0.5 v/v/v/v).[1]

-

Add the deprotection cocktail to the resin (approximately 20 mL per gram of resin).[1]

-

Gently agitate the resin at room temperature for 1 hour.[1][3]

-

Monitor the reaction as described in Protocol 1. If the reaction is incomplete, extend the reaction time for another hour.[1][3]

-

Once the deprotection is complete, drain the cocktail.

-

Wash the resin thoroughly with DCM (3 x 10 mL).

-

Wash the resin with DMF (2 x 10 mL).[3]

-

Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 10 mL).[3]

-

Wash the resin with DMF (3 x 10 mL).[3]

-

The resin is now ready for the next synthetic step.

Mandatory Visualizations

Logical Relationship of Protecting Group Lability

Caption: Relative acid lability of Mtt and Boc groups.

Experimental Workflow for Mtt Deprotection

Caption: General workflow for selective Mtt group removal.

Conclusion

The selective removal of the Mtt protecting group in the presence of the Boc group is a well-established and reliable procedure when appropriate conditions are employed. The use of dilute TFA with effective scavengers or alternative non-TFA based cocktails allows for the successful deprotection of the Mtt group, enabling the synthesis of complex and modified peptides. Careful monitoring of the reaction progress is essential to ensure complete Mtt removal without compromising the integrity of the Boc group.

References